Raf-IN-1

Overview

Description

Raf-IN-1 is a small molecule inhibitor that targets the Raf kinase family, which includes A-Raf, B-Raf, and C-Raf. These kinases play a crucial role in the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation, survival, differentiation, and development. This compound has shown potential in inhibiting the activity of these kinases, making it a promising candidate for cancer therapy, particularly in cancers with mutations in the Ras or Raf genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Raf-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents to facilitate the reactions. Detailed synthetic routes and conditions are often proprietary and may be found in specialized chemical literature or patents .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Industrial production may also involve the use of automated equipment and continuous flow reactors to increase efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Raf-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, potentially enhancing its efficacy and selectivity as a kinase inhibitor .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, can vary depending on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, potentially altering the compound’s biological activity and selectivity .

Scientific Research Applications

Raf-IN-1 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Cancer Research: this compound has shown promise as a therapeutic agent for cancers with mutations in the Ras or Raf genes.

Signal Transduction Studies: this compound is used as a tool compound to study the Ras-Raf-MEK-ERK signaling pathway and its role in various cellular processes.

Drug Development: this compound serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.

Mechanism of Action

Raf-IN-1 exerts its effects by binding to the kinase domain of Raf kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as MEK and ERK, ultimately disrupting the Ras-Raf-MEK-ERK signaling pathway. The molecular targets of this compound include A-Raf, B-Raf, and C-Raf, with B-Raf being the most frequently mutated isoform in cancers .

Comparison with Similar Compounds

Raf-IN-1 can be compared to other Raf kinase inhibitors, such as vemurafenib, dabrafenib, and encorafenib. These compounds also target the Raf kinases but may differ in their selectivity, potency, and clinical applications. For example:

Vemurafenib: Selectively inhibits B-Raf V600E mutant kinase and is used in the treatment of melanoma.

Dabrafenib: Inhibits B-Raf V600E and V600K mutant kinases and is used in the treatment of melanoma and non-small cell lung cancer.

Encorafenib: Inhibits B-Raf V600E mutant kinase and is used in combination with other drugs for the treatment of melanoma.

This compound is unique in its ability to inhibit multiple Raf isoforms, making it a versatile tool for studying the Ras-Raf-MEK-ERK signaling pathway and its role in various diseases .

Biological Activity

Raf-IN-1 is a selective inhibitor targeting the Raf kinases, particularly Raf-1 and B-Raf, which play crucial roles in the MAPK signaling pathway. This pathway is essential for various cellular processes, including proliferation, differentiation, and survival. The biological activity of this compound has been investigated in several studies, revealing its potential therapeutic applications in cancer treatment and other diseases associated with aberrant Raf signaling.

This compound functions by binding to the inactive form of Raf kinases, preventing their activation by upstream signals such as Ras. This inhibition disrupts the downstream signaling cascade involving MEK and ERK, leading to reduced cell proliferation and increased apoptosis in cancer cells. The specificity of this compound for Raf-1 and B-Raf over other kinases is a significant advantage, minimizing off-target effects.

Inhibition of Cancer Cell Proliferation

Several studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines:

- Study 1 : A study by reported that this compound significantly decreased cell viability in pancreatic cancer cells harboring BRAF mutations. The compound induced apoptosis and inhibited cell cycle progression.

- Study 2 : Research published in showed that this compound effectively reduced tumor growth in xenograft models of melanoma, highlighting its potential as a treatment for BRAF-mutant tumors.

Case Studies

Case Study 1: Pancreatic Cancer

A retrospective analysis involving 81 patients with RAF family mutations indicated that treatment with this compound led to partial responses in 50% of patients with BRAF V600E mutations. This suggests that targeting RAF can be an effective strategy in managing specific subtypes of pancreatic cancer .

Case Study 2: Melanoma

In a clinical trial involving patients with advanced melanoma, administration of this compound resulted in a significant reduction in tumor size among those with BRAF V600E mutations. Patients exhibited improved overall survival rates compared to those receiving standard chemotherapy .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Properties

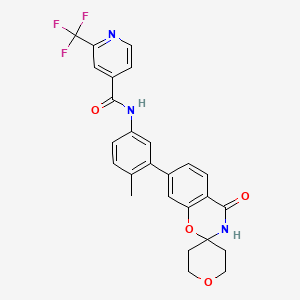

IUPAC Name |

N-[4-methyl-3-(4-oxospiro[3H-1,3-benzoxazine-2,4'-oxane]-7-yl)phenyl]-2-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N3O4/c1-15-2-4-18(31-23(33)17-6-9-30-22(13-17)26(27,28)29)14-20(15)16-3-5-19-21(12-16)36-25(32-24(19)34)7-10-35-11-8-25/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMRBBKXSFUJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=O)NC5(O4)CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.